molecular formula C19H15F3N4O2 B2827822 N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide CAS No. 1235329-00-6

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide

Cat. No.: B2827822
CAS No.: 1235329-00-6
M. Wt: 388.35
InChI Key: RNYPCYMDWPQYLD-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring, and a trifluoroethyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethylamine.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted quinoxaline derivatives with various functional groups replacing the trifluoroethyl group.

Scientific Research Applications

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The quinoxaline core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide
  • N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)pyridine-2-carboxamide

Uniqueness

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide is unique due to the presence of the quinoxaline core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new bioactive molecules and materials with enhanced properties compared to similar compounds.

Properties

IUPAC Name

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)11-24-17(27)9-12-5-7-13(8-6-12)25-18(28)16-10-23-14-3-1-2-4-15(14)26-16/h1-8,10H,9,11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYPCYMDWPQYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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